molecular formula C16H9N3O3 B185621 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione CAS No. 72677-30-6

2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione

Katalognummer: B185621
CAS-Nummer: 72677-30-6
Molekulargewicht: 291.26 g/mol
InChI-Schlüssel: PKBGCTPSZGZZRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of o-phthalic acids or anhydrides with amines in a solvent like isopropanol (IPA) and water, using a catalyst such as SiO2-tpy-Nb at reflux conditions. This method yields the final product with moderate to excellent yields (41–93%) . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on maximizing yield and minimizing waste.

Analyse Chemischer Reaktionen

2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more complex isoindoline derivatives, while reduction can yield simpler amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to modulate biological pathways. It is also used in the development of photochromic materials and as a polymer additive .

Wirkmechanismus

The mechanism of action of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of dopamine receptors, making it a potential candidate for antipsychotic agents. Additionally, it has been shown to inhibit the aggregation of β-amyloid proteins, indicating its potential in the treatment of Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione is unique due to its fused isoindole-1,3-dione and indole structure, which imparts distinct chemical reactivity and biological activity. Similar compounds include 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione and other N-isoindoline-1,3-dione derivatives. These compounds share a similar core structure but differ in their substitution patterns and specific applications .

Eigenschaften

CAS-Nummer

72677-30-6

Molekularformel

C16H9N3O3

Molekulargewicht

291.26 g/mol

IUPAC-Name

2-[(2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione

InChI

InChI=1S/C16H9N3O3/c20-14-13(11-7-3-4-8-12(11)17-14)18-19-15(21)9-5-1-2-6-10(9)16(19)22/h1-8H,(H,17,18,20)

InChI-Schlüssel

PKBGCTPSZGZZRK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N=C3C4=CC=CC=C4NC3=O

Isomerische SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C4C=CC=CC4=NC3=O

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N=C3C4=CC=CC=C4NC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.